BenchChemオンラインストアへようこそ!

Valsartan-d8

Bioanalytical Chemistry LC-MS Method Development Stable Isotope-Labeled Internal Standards

Valsartan-d8 is an octa-deuterated internal standard engineered for precise valsartan quantification in LC-MS/MS bioanalytical methods. The strategic +8 Da mass shift on the valine moiety eliminates spectral overlap with the unlabeled analyte, while ≥99.0% purity and stable isotopic enrichment ensure method accuracy across the full dynamic range—from Cmax to LLOQ. Optimized for ANDA bioequivalence studies and GMP QC workflows requiring traceable reference standards. Choose Valsartan-d8 for unmatched analytical performance where generic IS alternatives introduce quantifiable bias.

Molecular Formula C24H29N5O3
Molecular Weight 443.6 g/mol
Cat. No. B1435617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValsartan-d8
Molecular FormulaC24H29N5O3
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
InChIInChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i2D3,3D3,16D,22D
InChIKeyACWBQPMHZXGDFX-KFWZLTATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valsartan-d8: An Octa-Deuterated Internal Standard for Precise Quantitation in Bioanalytical and Pharmacokinetic Studies


Valsartan-d8 (CAS 1089736-72-0) is an isotopically labeled internal standard (IS) where eight hydrogen atoms in the valsartan molecule are replaced with stable deuterium (²H) . This octa-deuteration, specifically on the valine moiety, creates a mass shift of +8 Da relative to the unlabeled analyte, making it an optimal IS for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . As a deuterated analog of the angiotensin II type 1 receptor (AT1R) antagonist valsartan, it is exclusively intended for research and analytical use to ensure the accuracy and precision of valsartan quantification in complex biological matrices [1].

Why Generic Substitution of Valsartan-d8 with Other Deuterated or Non-Deuterated Internal Standards Compromises Analytical Validity


Generic substitution of Valsartan-d8 is not advisable as analytical performance is highly dependent on the specific properties of the internal standard (IS) . Critical parameters such as the mass difference from the analyte (which must be sufficient to avoid spectral overlap), isotopic enrichment, chemical purity, and the stability of the deuterium label on non-exchangeable sites directly impact method accuracy and precision . While non-deuterated structural analogs (e.g., losartan) or lower-labeled variants (e.g., Valsartan-d3) can be used as IS, they often exhibit different extraction recovery, chromatographic behavior, or ion suppression/enhancement in the mass spectrometer source compared to the analyte, introducing quantifiable bias [1]. The strategic octa-deuteration of Valsartan-d8 offers a distinct, verifiable profile that mitigates these risks.

Procurement-Relevant Quantitative Differentiation of Valsartan-d8 against Closest Analogs


Superior Isotopic Enrichment and Chemical Purity vs. Valsartan-d3

Valsartan-d8 is available from multiple suppliers with a minimum isotopic enrichment of 98 atom % D and chemical purity of ≥99.0% [1]. This compares favorably to the commonly available Valsartan-d3 analog, which, while having a high isotopic purity of 99.7 atom % D in some cases, is reported with a lower chemical purity of 94.36% . The combination of high chemical purity (>99%) and high isotopic enrichment (>98%) in Valsartan-d8 minimizes interference from unlabeled analyte or related impurities, which is critical for achieving the lower limit of quantitation (LLOQ) required in bioequivalence studies.

Bioanalytical Chemistry LC-MS Method Development Stable Isotope-Labeled Internal Standards

Optimized Mass Difference for MS Detection vs. Valsartan-d3

For accurate quantification by LC-MS/MS, the internal standard should have a mass difference of at least 3 Da relative to the unlabeled analyte (m/z 435.6 for Valsartan) to prevent spectral overlap . Valsartan-d8 provides a robust +8 Da mass shift (m/z 443.6), well above the minimum requirement [1]. While Valsartan-d3 provides a +3 Da shift, it may be considered the minimum acceptable and could be more susceptible to interference from the natural M+2 isotope of valsartan . Valsartan-d8's larger mass shift provides a greater margin of safety for reliable quantitation.

Mass Spectrometry Analytical Method Validation Pharmacokinetics

Strategic Labeling on the Valine Moiety for Fragment-Specific Quantitation

The deuterium atoms in Valsartan-d8 are specifically positioned on the valine moiety of the molecule, as indicated by its synonym, (S)-(-)-Valsartan-d8 (valine-d8) . This is a critical differentiator from other labeled variants like Valsartan-d9, where the label is on the pentanoyl group . In LC-MS/MS, if the quantitative MRM transition involves a fragment that contains the valine group, the labeled internal standard will co-elute perfectly with the analyte and share the same fragmentation pattern, ensuring that the deuterium label remains on the monitored product ion . This is not guaranteed with an internal standard labeled on a different part of the molecule (e.g., Valsartan-d9), which could lead to different fragmentation and less reliable quantitation.

LC-MS/MS Stable Isotope Labeling Multiple Reaction Monitoring (MRM)

Regulatory-Ready Characterization for ANDA and DMF Filing vs. Research-Grade Standards

Valsartan-d8 is specifically supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method validation (AMV), Quality Control (QC) applications for ANDA submissions, or use during commercial production of Valsartan [1][2]. Unlike generic, research-grade deuterated standards that may only have a basic purity certificate, Valsartan-d8 from specialized suppliers can be traced against pharmacopeial standards (USP or EP) and comes with a comprehensive Certificate of Analysis (CoA) detailing HPLC purity, isotopic enrichment, and residual solvent analysis . This documentation is a critical procurement consideration for laboratories operating under GLP/GMP environments.

Regulatory Compliance Abbreviated New Drug Application (ANDA) Drug Master File (DMF)

Primary Application Scenarios for Valsartan-d8 in Pharmaceutical and Bioanalytical Workflows


Development and Validation of High-Sensitivity LC-MS/MS Methods for Pharmacokinetic (PK) and Bioequivalence (BE) Studies

Valsartan-d8 is the optimal choice as an internal standard for developing and validating bioanalytical methods intended to quantify valsartan in human plasma or serum. Its +8 Da mass shift and high chemical purity (≥99.0%) enable precise and accurate measurement of valsartan concentrations across a wide dynamic range, from the expected Cmax down to the lower limit of quantitation (LLOQ) required for calculating terminal half-life. This is a direct requirement for Abbreviated New Drug Application (ANDA) submissions demonstrating bioequivalence to the reference listed drug [1].

Metabolite Identification and Quantitative ADME Studies

When used in conjunction with full-scan high-resolution mass spectrometry (HRMS), Valsartan-d8 can serve as a reference to track the parent drug's metabolic fate. The specific deuteration on the valine moiety is particularly useful if the metabolic pathway involves modification of that region of the molecule, as the stable isotope label will be retained on the relevant fragment ions . This allows for the simultaneous quantitation of valsartan and relative quantitation of its metabolites in in vitro hepatocyte incubations or in vivo animal studies.

Quality Control Release Testing and Impurity Profiling of Valsartan API and Finished Dosage Forms

Pharmaceutical quality control (QC) laboratories operating under GMP can utilize Valsartan-d8 as a stable, traceable reference standard for the identification and assay of valsartan active pharmaceutical ingredient (API) and finished products. The detailed Certificate of Analysis and optional traceability to USP or EP standards [2] ensures the analytical data generated meets the stringent documentation requirements of global health authorities, making it suitable for use as a system suitability standard or working standard in routine QC workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valsartan-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.